An In-Vitro Mechanistic and Pharmacological Guide to (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
An In-Vitro Mechanistic and Pharmacological Guide to (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
A Proposed Research Framework for a Novel H₁ Receptor Antagonist
Disclaimer: The compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a defined chemical entity[1][2][3][4] but is not a widely studied therapeutic agent with an established public-domain portfolio of pharmacological data. Its chemical structure, featuring a diarylmethyl-amine scaffold, strongly suggests a mechanism of action related to that of first-generation histamine H₁ receptor antagonists. This guide, therefore, presents a comprehensive, technically detailed framework for the in vitro elucidation of its mechanism of action. The protocols and scientific rationale are based on established, authoritative methodologies for characterizing novel compounds within this well-understood drug class. For clarity, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine will be referred to as "Compound X" throughout this document.
Introduction
Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including allergic inflammation, neurotransmission, and gastric acid secretion.[5] Its effects are mediated through four distinct G-protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[6] The histamine H₁ receptor (H₁R), in particular, is a key player in the manifestation of allergic rhinitis and urticaria.[7][8] The H₁R is a rhodopsin-like GPCR that couples to the Gαq subunit of heterotrimeric G-proteins.[7][9] Upon activation by histamine, Gαq stimulates phospholipase C (PLC), initiating the phosphatidylinositol (PIP₂) signaling pathway.[7] This leads to the generation of second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which respectively trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[9] These events culminate in the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB), driving the expression of inflammatory mediators.[7]
First-generation H₁ antihistamines effectively block these effects but often lack receptor selectivity and readily cross the blood-brain barrier, leading to undesirable side effects like sedation and anticholinergic effects (e.g., dry mouth).[10][11] Second-generation antihistamines were developed to have high selectivity for the peripheral H₁ receptor, significantly improving their safety profile.[11][12]
The chemical structure of Compound X suggests it is a competitive antagonist at the H₁ receptor. This guide outlines a logical, multi-stage in vitro research program designed to rigorously test this hypothesis, quantify its pharmacological parameters, and establish its mechanism of action. The workflow will progress from initial target binding confirmation to functional cellular assays and selectivity profiling.
Part 1: Primary Target Engagement and Binding Affinity
The foundational step in characterizing a novel ligand is to confirm direct physical interaction with its putative target and to quantify the affinity of this interaction. For Compound X, the primary hypothesis is that it binds to the H₁ receptor.
Core Objective: To determine if Compound X directly binds to the human H₁ receptor and to quantify its binding affinity (Kᵢ).
Chosen Methodology: Competitive radioligand binding assay. This "gold standard" technique measures the ability of an unlabeled test compound (the "competitor," Compound X) to displace a radiolabeled ligand with known affinity for the target receptor.[9][13] The most common radioligand for H₁R is [³H]-mepyramine (also known as pyrilamine), a well-characterized H₁ antagonist.[9][14]
Experimental Workflow: Radioligand Binding
Caption: Workflow for H₁ Receptor Competitive Binding Assay.
Detailed Protocol: H₁ Receptor Competitive Binding Assay
-
Membrane Preparation: Utilize membranes from a stable cell line, such as HEK293 or CHO, overexpressing the full-length human H₁ receptor.[13][14] Protein concentration is quantified via a BCA protein assay.[15]
-
Assay Setup: In a 96-well plate, combine:
-
Total Binding Wells: Cell membranes (~10 µg protein), a fixed concentration of [³H]-mepyramine (e.g., 1-2 nM), and assay buffer.[14]
-
Non-Specific Binding (NSB) Wells: The same as total binding, but with the addition of a high concentration (e.g., 1-10 µM) of a non-radiolabeled H₁ antagonist like mianserin or pyrilamine to saturate all specific binding sites.[14][15]
-
Competition Wells: The same as total binding, with the addition of serially diluted concentrations of Compound X.
-
-
Incubation: Incubate the plate for 180-240 minutes at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[14][15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
Data Analysis and Interpretation
The data are used to plot the percentage of specific binding against the log concentration of Compound X. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ , the concentration of Compound X that displaces 50% of the specifically bound [³H]-mepyramine.
The IC₅₀ is an experimentally dependent value. To determine an absolute measure of affinity, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[16][17] This equation corrects for the concentration and affinity of the radioligand used in the assay.[16][18][19]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] = Concentration of the radioligand ([³H]-mepyramine).
-
Kₑ = Equilibrium dissociation constant of the radioligand for the H₁ receptor.
A lower Kᵢ value signifies a higher binding affinity of Compound X for the H₁ receptor.[13]
Part 2: Functional Antagonism at the H₁ Receptor
Confirming that Compound X binds to the H₁R is the first step. The next critical stage is to demonstrate that this binding event translates into a functional biological response—specifically, the inhibition of histamine-induced signaling.
Core Objective: To determine if Compound X can functionally antagonize histamine-induced activation of the H₁ receptor in a cellular context.
Chosen Methodology: Calcium mobilization assay. This is a robust, high-throughput cell-based assay that directly measures a key downstream event of H₁R activation.[20][21] As a Gq-coupled receptor, H₁R activation leads to a rapid and measurable increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[5][22] The assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca²⁺.[20][22]
H₁ Receptor Signaling Pathway
Caption: H₁R-mediated Gαq signaling pathway leading to Ca²⁺ release.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Seed H₁R-expressing cells (e.g., CHO-H₁R or HEK-H₁R) into black-walled, clear-bottom 96-well microplates and culture overnight to form a confluent monolayer.[20]
-
Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit).[20] Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.[20] Probenecid may be included to prevent dye leakage from the cells.[20]
-
Compound Pre-incubation: Remove the loading buffer and add buffer containing various concentrations of Compound X (the antagonist). Incubate for a defined period (e.g., 15-30 minutes) to allow Compound X to bind to the receptors.
-
Signal Detection: Place the assay plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).[20] Establish a stable baseline fluorescence reading.
-
Agonist Addition: Inject a solution of histamine (the agonist) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).
-
Measurement: Monitor the change in fluorescence intensity in real-time. The histamine-induced activation of H₁R will cause a spike in fluorescence as intracellular calcium levels rise.[22]
Data Analysis and Interpretation
The peak fluorescence response is measured for each concentration of Compound X. The data are normalized to the response seen with histamine alone (0% inhibition) and the baseline (100% inhibition). A dose-response curve is plotted, and the IC₅₀ for functional antagonism is calculated. This value represents the concentration of Compound X required to inhibit 50% of the histamine-induced calcium response. A potent antagonist will have a low nanomolar IC₅₀ value in this assay.
Part 3: Selectivity and Off-Target Profiling
A critical attribute of a high-quality drug candidate is its selectivity for the intended target. First-generation antihistamines are known for their "off-target" effects, particularly at muscarinic acetylcholine receptors, which contribute to side effects like dry mouth and blurred vision.[10][23]
Core Objective: To assess the binding affinity of Compound X for other relevant receptors to determine its selectivity profile.
Chosen Methodology: A panel of radioligand binding assays against key potential off-targets.
Key Off-Targets for an H₁ Antagonist:
-
Muscarinic Receptors (M₁-M₅): To assess potential for anticholinergic side effects.[12][23]
-
Histamine Receptors (H₂, H₃, H₄): To confirm selectivity within the histamine receptor family.[24]
-
Serotonin Receptors (e.g., 5-HT₂ₐ): Another common off-target for this class of compounds.[25]
-
hERG Potassium Channel: Inhibition of this channel is associated with cardiac risk, a major concern for many antihistamines.[25] A functional patch-clamp assay is the definitive test here, but an initial binding assay can serve as a preliminary screen.
Data Presentation: Hypothetical Selectivity Profile
The results from this panel of assays are best presented in a clear, comparative table. The Kᵢ value for each target is determined, and a selectivity ratio is calculated by dividing the off-target Kᵢ by the on-target (H₁R) Kᵢ.
| Target | Kᵢ of Compound X (nM) | Selectivity Ratio (Kᵢ Off-Target / Kᵢ H₁R) |
| Histamine H₁ | 5.2 | - |
| Histamine H₂ | >10,000 | >1923 |
| Histamine H₃ | 8,500 | 1635 |
| Muscarinic M₁ | 6,300 | 1212 |
| Serotonin 5-HT₂ₐ | 9,100 | 1750 |
| hERG Channel | >10,000 | >1923 |
A higher selectivity ratio indicates greater specificity for the H₁ receptor. A profile like the one above would be highly desirable, indicating that Compound X is a potent and highly selective H₁ antagonist with a low predicted risk of common off-target side effects.
Part 4: Downstream Anti-Inflammatory Effects
Beyond blocking the immediate calcium signal, a potent H₁ antagonist should also inhibit the downstream pro-inflammatory consequences of H₁R activation. A key pathway implicated in H₁R-mediated inflammation is the activation of the transcription factor NF-κB.[7][26]
Core Objective: To determine if Compound X can inhibit histamine-induced activation of the NF-κB signaling pathway.
Chosen Methodology: NF-κB Luciferase Reporter Gene Assay. This assay uses a cell line that has been engineered to contain a luciferase gene under the control of an NF-κB-responsive promoter.[27] When NF-κB is activated, it drives the expression of luciferase, an enzyme that produces light in the presence of its substrate. The amount of light produced is directly proportional to NF-κB activity.[28][29]
H₁R to NF-κB Signaling Pathway
Caption: Simplified H₁R signaling cascade leading to NF-κB activation.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Transfection/Culture: Use a suitable cell line (e.g., BEAS-2B or HEK293) stably expressing the H₁ receptor and an NF-κB-luciferase reporter construct.[8][28] Plate cells in a white, opaque 96-well plate.
-
Pre-incubation: Treat cells with increasing concentrations of Compound X for 1 hour.
-
Stimulation: Stimulate the cells with histamine (or a more potent inflammatory stimulus like TNF-α, whose signal can be potentiated by histamine) for 6 hours.[8][28]
-
Cell Lysis: Aspirate the medium and add a lysis buffer to release the cellular contents, including the expressed luciferase.
-
Luminescence Measurement: Add a luciferase substrate solution to the lysate and immediately measure the luminescence using a plate-based luminometer.
Data Analysis and Interpretation
Luminescence signals are normalized to the stimulated control (0% inhibition). An IC₅₀ value is calculated from the resulting dose-response curve. A potent compound will effectively suppress histamine-induced NF-κB activation at low nanomolar concentrations, providing evidence of its anti-inflammatory potential.[26] This functional result corroborates the upstream binding and calcium flux data, providing a more complete picture of the compound's mechanism of action.
Conclusion
This technical guide outlines a rigorous and logical in vitro strategy to define the mechanism of action of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, or Compound X. By systematically progressing from direct target binding to functional cellular and downstream signaling assays, this framework allows for a comprehensive pharmacological characterization. The proposed experiments will definitively establish whether Compound X acts as a competitive H₁ receptor antagonist, quantify its potency and affinity, assess its receptor selectivity, and confirm its ability to inhibit key pro-inflammatory pathways. The collective data from this research program would provide the robust preclinical evidence necessary to support further development of Compound X as a potential therapeutic agent.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.
- Cheng-Prusoff Equation Calculator.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
- Enzyme Inhibitor Terms and Calcul
- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC.
- H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. DiscoverX.
- Determination of KB or Ki from IC50.
- Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent p
- Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.
- H1 Biochemical Binding Assay Service. Reaction Biology.
- Best practices for pharmacological characteriz
- Histamine H1 Receptor Activ
- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
- An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Optimizing GPCR assays with chimeric G proteins Case Study.
- Pharmacological profile of the new antihistamines.
- Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in r
- Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). IJNRD.
- Histamine H1 receptor. Wikipedia.
- Characterization of Novel Selective H1-Antihistamines for Clinical Evaluation in the Treatment of Insomnia. Journal of Medicinal Chemistry.
- Pharmacological profile of antihistamines: focus on unwanted drug interactions. Russian Journal of Allergy.
- In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. PubMed.
- Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal.
- Clinical profiles of representative second-generation H₁ antihistamines.
- Using Patient Profiles To Guide The Choice Of Antihistamines In The Pr. TCRM.
- Characterization of novel selective H1-antihistamines for clinical evaluation in the tre
- Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. PMC.
- In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI.
- Gallic Acid Inhibits Histamine Release and Pro-inflammatory Cytokine Production in Mast Cells. Oxford Academic.
- Characterization of an optimized protocol for an NF-κB luciferase...
- Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activ
- Potentiation of NF-kappaB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. PubMed.
- (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. NextSDS.
- 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. PMC.
- (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. Santa Cruz Biotechnology.
- (3-METHOXY-PROPYL)
- (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine. Santa Cruz Biotechnology.
Sources
- 1. nextsds.com [nextsds.com]
- 2. scbt.com [scbt.com]
- 3. nextsds.com [nextsds.com]
- 4. scbt.com [scbt.com]
- 5. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Potentiation of NF-kappaB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lymphosign.com [lymphosign.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 17. calculator.academy [calculator.academy]
- 18. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Characterization of novel selective H1-antihistamines for clinical evaluation in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacological profile of antihistamines: focus on unwanted drug interactions - Dukhanin - Russian Journal of Allergy [journals.rcsi.science]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
